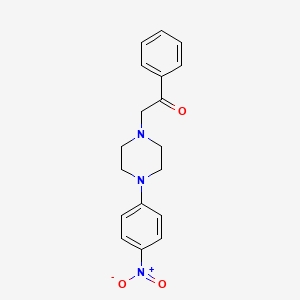![molecular formula C17H19N5O3 B2704346 9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847856-43-3](/img/structure/B2704346.png)
9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups and a 3-methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine .Scientific Research Applications
PARP-1 Inhibition for Cancer Therapy
Poly (ADP-ribose) polymerases-1 (PARP-1) are crucial enzymes involved in DNA repair. PARP-1 inhibitors have gained attention as potential anti-cancer agents. By inhibiting PARP-1, these compounds enhance the effects of DNA-damaging cytotoxic agents, leading to genomic dysfunction and cancer cell death . Notably, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated as PARP-1 inhibitors. Compounds S2 and S7 demonstrated potent inhibitory activity against PARP-1, making them promising candidates for cancer therapy .
Anti-Proliferative Activity Against Cancer Cells
The same pyrano[2,3-d]pyrimidine-2,4-dione derivatives were tested for their anti-proliferative effects on human cancer cell lines, including MCF-7 and HCT116. Compound S8 exhibited remarkable growth inhibition against both cell lines. These findings highlight the compound’s potential as an anti-cancer agent .
DNA Repair Mechanism Modulation
Given its role in DNA repair, PARP-1 is essential for maintaining genome integrity. Pyrano[2,3-d]pyrimidine-2,4-dione derivatives may interfere with PARP-1’s activity, affecting DNA repair processes and cellular survival .
Predicted Pharmacokinetic Properties
The synthesized compounds underwent theoretical kinetic studies, predicting favorable pharmacokinetic properties. This assessment is crucial for drug development, as it informs potential clinical applications .
Interaction with Enzyme Active Sites
Molecular docking studies revealed that the pyrano[2,3-d]pyrimidine-2,4-dione scaffold interacts with amino acids in the PARP-1 active site. The addition of a fused heterocycle enhanced interactions, contributing to increased inhibitory activity .
Other Potential Applications
While the primary focus has been on cancer therapy, further investigations may uncover additional applications. For instance, compounds with similar scaffolds have shown antitumor effects in animal models . Exploring these avenues could reveal novel therapeutic uses.
Mechanism of Action
Target of Action
Similar compounds have been found to target poly (adp-ribose) polymerases-1 (parp-1) which are involved in dna repair damage .
Mode of Action
Similar compounds have been found to inhibit parp-1, resulting in genomic dysfunction and cell death .
Biochemical Pathways
Similar compounds have been found to affect the dna repair process by inhibiting parp-1 .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have been found to result in genomic dysfunction and cell death by inhibiting parp-1 .
Future Directions
properties
IUPAC Name |
9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-19-14-13(15(23)20(2)17(19)24)22-9-5-8-21(16(22)18-14)11-6-4-7-12(10-11)25-3/h4,6-7,10H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALDSBFAMMCIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 944662 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide](/img/structure/B2704263.png)
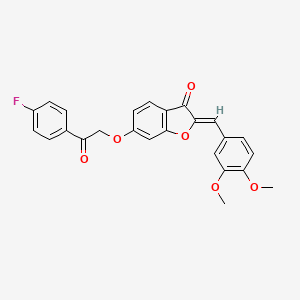
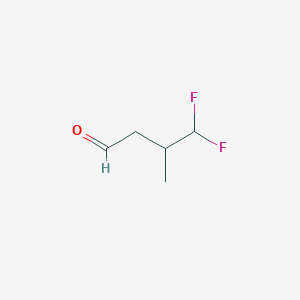
![2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2704269.png)

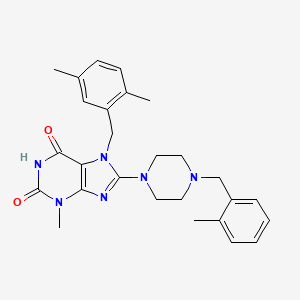
![6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide](/img/structure/B2704272.png)
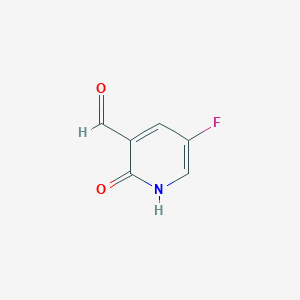
![Benzo[d]isoxazol-4-amine](/img/structure/B2704276.png)

![2-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2704280.png)

![2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2704285.png)
